mitomycin C
Overview
Description
Mitomycin C is a chemotherapeutic agent derived from the bacterium Streptomyces caespitosus. It is known for its potent antitumor activity and is used in the treatment of various cancers, including upper gastrointestinal, anal, and breast cancers. It is also used topically in eye surgeries to prevent scarring and in bladder cancer treatment .
Mechanism of Action
Target of Action
Mitomycin C primarily targets DNA , where it acts as an alkylating agent . It inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . At higher concentrations, it can also suppress RNA and protein synthesis .
Mode of Action
This compound works by interfering with the development of the genes in the cell’s DNA . It accomplishes this by reductive activation to form a mitosene, which reacts successively via N-alkylation of two DNA bases . Both alkylations are sequence-specific for a guanine nucleoside in the sequence 5’-CpG-3’ . This interaction stops the cell from dividing into two new cells and kills it , thereby destroying quickly dividing cells, such as cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the processes of nucleotides and RNA metabolism, vesicle-mediated transport, post-translation protein modification, cell cycle control, the transport of small molecules, transcription, and signal transduction . The compound’s ability to cross-link DNA strands leads to the inhibition of these pathways, resulting in the death of rapidly dividing cells .
Pharmacokinetics
The pharmacokinetics of this compound demonstrate a rapid, biphasic elimination pattern for the drug: α half-life of 8 minutes and β, or terminal, half-life of 48 minutes . This means that the drug is quickly distributed and eliminated from the body, which can impact its bioavailability and effectiveness.
Result of Action
The primary result of this compound’s action is the death of rapidly dividing cells, such as cancer cells . By cross-linking DNA strands, it prevents cell division and leads to cell death . This makes this compound an effective treatment for various types of cancer .
Action Environment
This compound is mainly active under anaerobic circumstances . This means that the drug’s action, efficacy, and stability can be influenced by the oxygen levels in the environment. Furthermore, the main toxicities of this compound are thrombocytopenia and leucocytopenia , indicating that the patient’s health status can also affect the drug’s action.
Biochemical Analysis
Biochemical Properties
Mitomycin C requires an enzymatic bioreduction to exert its biological effects . Upon reduction, this compound is converted into a highly reactive bis-electrophilic intermediate that alkylates cellular nucleophiles . Alkylation of DNA is the most favored mechanism of action for this compound . In addition, this compound has been shown to interact with other cellular nucleophiles such as glutathione .
Cellular Effects
This compound affects how DNA is made in cancer cells, causing cell death . Since cancer cells tend to divide faster and with less error-correcting than healthy cells, they are more sensitive to this damage . This cell damage slows or stops the growth of cancer cells in the body . This compound also causes delayed bone marrow toxicity and therefore it is usually administered at 6-weekly intervals .
Molecular Mechanism
This compound is an alkylating agent that binds to DNA, causing cross-linking and inhibition of DNA synthesis and function . This compound also works by targeting DNA-dependent RNA polymerase . The guanine and cytosine content correlates with the degree of this compound-induced cross-linking .
Temporal Effects in Laboratory Settings
This compound has been shown to have a clear cytotoxic effect, as manifested in impaired erythropoiesis (reduced percentage of reticulocytes) at a dose of 0.5 mg/kg . A dose of 0.1 mg/kg induced a pronounced genotoxic effect without reaching the threshold of cytotoxicity . These results can be instrumental in selecting this compound doses for the experiments that require the modeling of chronic genotoxic stress in laboratory animals .
Dosage Effects in Animal Models
In animal models, a dose of 0.5 mg/kg showed a clear cytotoxic effect, as manifested in impaired erythropoiesis (reduced percentage of reticulocytes) . A dose of 0.1 mg/kg induced a pronounced genotoxic effect without reaching the threshold of cytotoxicity .
Metabolic Pathways
This compound is primarily metabolized in the liver, with some metabolism occurring in various other tissues . Approximately 10% of a dose of this compound is excreted unchanged in the urine .
Transport and Distribution
This compound is passively transported and bioreductively activated, leading to spontaneous crosslinking of DNA . This process occurs in both active and dormant cells .
Subcellular Localization
This compound is taken up into cells where it exerts its effects. The exact subcellular localization of this compound is not well defined, but given its mechanism of action, it is likely to be localized in the nucleus where it interacts with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitomycin C is synthesized through a complex series of reactions starting from 3-amino-5-hydroxybenzoic acid. The process involves several key steps, including the formation of a quinone structure, aziridine ring formation, and carbamate group addition. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the correct formation of the molecular structure .
Industrial Production Methods
Industrial production of this compound involves fermentation of Streptomyces caespitosus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The purified compound is further processed to ensure its stability and efficacy for medical use .
Chemical Reactions Analysis
Types of Reactions
Mitomycin C undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced to its active form, which can then interact with DNA.
Oxidation: It can also undergo oxidation, leading to the formation of various by-products.
Substitution: This compound can participate in substitution reactions, particularly involving its aziridine ring.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide are used.
Substitution: Conditions often involve the use of nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include DNA adducts, which are crucial for its antitumor activity. These adducts can lead to DNA cross-linking, inhibiting DNA replication and transcription .
Scientific Research Applications
Mitomycin C has a wide range of scientific research applications:
Chemistry: It is used to study DNA interactions and the mechanisms of DNA damage and repair.
Biology: Researchers use it to investigate cellular responses to DNA damage.
Medicine: It is extensively used in cancer treatment, particularly for its ability to inhibit DNA synthesis.
Industry: This compound is used in the development of new chemotherapeutic agents and in the study of microbial fermentation processes
Comparison with Similar Compounds
Mitomycin C is unique due to its bioreductive alkylation mechanism. Similar compounds include:
Diaziquone: Another quinone-containing compound that also undergoes reduction to form DNA cross-links.
Porfiromycin: A derivative of this compound with similar antitumor activity.
Mitomycin A and B: Other members of the mitomycin family with varying degrees of efficacy and toxicity
This compound stands out due to its potent activity and unique mechanism of action, making it a valuable tool in cancer therapy and scientific research.
Properties
IUPAC Name |
[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBSHFKIJFRCO-WUDYKRTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Record name | MITOMYCIN C | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020898 | |
Record name | Mitomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998), Water-soluble crystals that are blue-violet; [CAMEO], Solid | |
Record name | MITOMYCIN C | |
Source | CAMEO Chemicals | |
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Record name | Mitomycin C | |
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Record name | Mitomycin | |
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Solubility |
Soluble (NTP, 1992), Soluble (8430 mg/L), SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER., Freely soluble in organic solvents, 1.01e+01 g/L | |
Record name | MITOMYCIN C | |
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Record name | Mitomycin | |
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Record name | MITOMYCIN C | |
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Record name | Mitomycin | |
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Mechanism of Action |
Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific., ... REACTS WITH BACTERIAL DNA BUT NOT WITH ISOLATED DNA, UNLESS ... REDUCING SYSTEM IS ADDED. CROSS LINKING EFFICIENCY ... INCR IN ISOLATED BACTERIAL DNA CONTAINING INCR AMT OF CYTOSINE & GUANOSINE., ITS REDUCED FORM CONTAINS INDOLE GROUP EMBODYING ALLYLIC CARBAMATE RESIDUE. ANTIBIOTIC IS CYTOTOXIC & CARCINOGENIC BUT IS INACTIVE AS CYTOTOXIC AGENT UNLESS REDUCED ... IT ACTS AS DIFUNCTIONAL AGENT IN CROSS LINKING DNA., The drug inhibits DNA synthesis and cross-links DNA at the N6 position of adenine and at the O6 and N2 positions of guanine. In addition, single-strand breakage of DNA is caused by reduced mitomycin; this can be prevented by free radical scavengers. Its action is most prominent during the late G1 and early S phases of the cell cycle., In high concentrations ... /mitomycin/ may ... inhibit RNA and protein synthesis., For more Mechanism of Action (Complete) data for MITOMYCIN C (11 total), please visit the HSDB record page. | |
Record name | Mitomycin | |
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Color/Form |
BLUE-VIOLET CRYSTALS | |
CAS No. |
50-07-7 | |
Record name | MITOMYCIN C | |
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Record name | Mitomycin C | |
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Record name | Mitomycin [USAN:USP:INN:BAN] | |
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Record name | Mitomycin | |
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Record name | mitomycin C | |
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Record name | Mitomycin C | |
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Record name | Mitomycin | |
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Record name | MITOMYCIN C | |
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Record name | Mitomycin | |
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Melting Point |
Above 680 °F (EPA, 1998), >360 °C, ABOVE 360 °C, > 360 °C | |
Record name | MITOMYCIN C | |
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Record name | Mitomycin | |
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Record name | Mitomycin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , ] Mitomycin C acts as a DNA cross-linking agent. Upon entering the cell, it undergoes bioreductive activation, leading to the formation of reactive metabolites. These metabolites then covalently bind to DNA, primarily at guanine-cytosine (G-C) rich regions, forming interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
A: [] Research suggests that this compound treatment can lead to increased p21 levels, which subsequently bind to cyclin B-cdc2 complexes. This binding inhibits cdc2 kinase activity, a key regulator of the G2/M transition, resulting in G2 arrest.
A: [] The molecular formula of this compound is C15H18N4O5, and its molecular weight is 334.33 g/mol.
A: While the provided research doesn't include specific spectroscopic data, structural analysis of this compound has been performed using X-ray diffraction to determine its crystal and molecular structure. []
A: [] this compound degrades more rapidly at lower pH values in sodium chloride solutions. Storing this compound solutions in sodium chloride at 5°C significantly improves stability compared to room temperature, regardless of pH.
ANone: this compound itself is not typically used as a catalyst. Its primary mechanism of action revolves around DNA cross-linking, making it unsuitable for catalytic applications.
ANone: While the provided research does not delve into detailed computational modeling of this compound, such approaches can be invaluable for understanding its interactions with DNA, predicting the activity of derivatives, and designing more effective analogs.
A: [] While specific SAR studies are not detailed in the provided research, modifications to the quinone moiety and aziridine ring are known to influence this compound's activation and cross-linking activity. Researchers continue to explore analogs with improved potency, selectivity, and pharmacokinetic properties.
A: [] Research highlights the use of microencapsulation as a delivery strategy for this compound in treating liver metastases. [] This approach allows for targeted delivery, potentially reducing systemic toxicity.
A: [] Research indicates that microencapsulated this compound, when administered via the hepatic artery, exhibits significantly higher clearance, volume of distribution, and half-life compared to free this compound. Additionally, the peak drug concentration observed was considerably lower with the microencapsulated form.
ANone: Researchers employ a range of in vitro and in vivo models to evaluate this compound's efficacy:
- In vitro studies commonly use human cancer cell lines, such as HeLa S3 cells [] and prostate carcinoma cells (DU145). []
- Animal models, such as rats with implanted tumors, are used to evaluate the effectiveness of this compound in vivo, particularly for locoregional therapies like transarterial chemoembolization (TACE). []
A: Yes, this compound has been extensively studied in clinical trials for various cancer types, including lung cancer, bladder cancer, and anal canal carcinoma. [, , ]
ANone: While not extensively discussed in the provided research, resistance to this compound can occur through mechanisms like decreased cellular uptake, increased drug detoxification, and enhanced DNA repair capacity.
ANone: As a potent cytotoxic agent, this compound is associated with a range of potential side effects, including myelosuppression, gastrointestinal toxicity, and skin reactions. The specific toxicities observed can depend on the dose, route of administration, and individual patient factors.
A: [, , ] Researchers are actively investigating drug delivery systems like microencapsulation and degradable starch microspheres to enhance this compound's delivery to tumor sites. These strategies aim to increase local drug concentration while minimizing systemic exposure and associated side effects.
ANone: Various analytical techniques are crucial in this compound research, including:
- High-performance liquid chromatography (HPLC): Used to assess this compound concentration and stability in different solutions. []
- Immunohistochemistry: Used to examine the expression of proteins, such as matrix metalloproteinase-1 (MMP-1), in tissues treated with this compound. []
- Flow cytometry: Employed to analyze cell cycle arrest and apoptosis induced by this compound. []
- Western blotting: Used to detect the activity of specific proteins, such as p38MAPK and ATF-2, in cells treated with this compound. []
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